molecular formula C22H30O2 B116883 (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol CAS No. 14507-51-8

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

Cat. No.: B116883
CAS No.: 14507-51-8
M. Wt: 326.5 g/mol
InChI Key: CQXCBGIFQZKDED-AANPDWTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Context

The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol belongs to the class of steroidal derivatives characterized by a cyclopenta[a]phenanthrene core , a structural motif shared with endogenous hormones like progesterone and estradiol. Its molecular formula, C₂₂H₃₀O₂ , reflects a complex arrangement of functional groups that dictate its biochemical interactions.

Key Structural Features:

  • Stereochemistry : The compound exhibits five defined stereocenters (8R,9S,13S,14S,17R), which are critical for its three-dimensional conformation and receptor-binding specificity.
  • Ethynyl Group at C17 : This substituent enhances metabolic stability and mimics the structural features of synthetic progestins like levonorgestrel .
  • Methoxy Group at C3 : Introduces lipophilicity, influencing solubility and pharmacokinetic behavior.
  • 13-Ethyl Substituent : Modulates steric interactions with hydrophobic binding pockets in target receptors.

Table 1: Structural Comparison with Related Compounds

Feature This Compound Mestranol Levonorgestrel
Core Structure Cyclopenta[a]phenanthrene Estra-1,3,5(10)-triene Gonane
C17 Substituent Ethynyl Ethynyl Ethynyl
C3 Functional Group Methoxy Methoxy Ketone
Molecular Formula C₂₂H₃₀O₂ C₂₁H₂₆O₂ C₂₁H₂₈O₂

The compound’s functional profile is defined by its ability to interact with nuclear hormone receptors , particularly progesterone receptors (PR), due to structural analogies with synthetic progestogens. Its methoxy group may also confer prodrug properties, requiring enzymatic demethylation for activation, akin to mestranol’s conversion to ethinylestradiol .

Historical Significance in Pharmacological Research

First identified during efforts to optimize contraceptive agents in the mid-20th century, this compound emerged as a key impurity in levonorgestrel synthesis. Its discovery underscored the importance of stereochemical precision in steroid synthesis, as minor deviations in configuration can alter bioactivity or introduce unintended metabolites.

Milestones in Research:

  • 1960s : Early synthetic routes to levonorgestrel revealed byproducts with 13-ethyl and 17-ethynyl groups, prompting structural characterization.
  • 1980s : Advances in chromatographic techniques enabled isolation and identification of this compound as a process-related impurity.
  • 2000s : Studies utilizing X-ray crystallography and NMR confirmed its stereochemical configuration, clarifying its role in modulating progesterone receptor affinity.

Table 2: Synthetic Routes and Historical Developments

Decade Innovation Impact on Compound Characterization
1960–70 Use of Grignard reagents in steroid synthesis Enabled introduction of ethynyl groups at C17
1980–90 High-performance liquid chromatography (HPLC) Facilitated purification and impurity profiling
2000–10 Chiral resolution techniques Resolved stereochemical ambiguities

The compound’s study has contributed to broader pharmacological insights, including:

  • Structure-activity relationship (SAR) models for progestin analogs.
  • Quality control protocols for steroid manufacturing .
  • Methods for stereoselective synthesis of polycyclic molecules.

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,7,18-20,23H,4,6,8-14H2,1,3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCBGIFQZKDED-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14507-51-8, 799-43-9
Record name (17α)-13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14507-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18,19-Dinorpregna-2,5(10)-dien-20-yn-17-ol, 13-ethyl-3-methoxy-, (17α)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=799-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-2,5(10)-dien-20-yn-17-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Ethyl-3-methoxy-18,19-dinorpregna-2,5(10)-dien-20-yn-17-ol, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ethyl-3-methoxy-18,19-dinor-17α-pregna-2,5(10)-dien-20-yn-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-13-ethyl-3-methoxy-18,19-dinor-17α-pregna-2,5(10)-dien-20-yn-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13-ETHYL-3-METHOXY-18,19-DINORPREGNA-2,5(10)-DIEN-20-YN-17-OL, (17.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0X8NU55V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

The compound (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol is a synthetic steroid with potential biological activities. This article reviews its pharmacological properties and biological effects based on available literature and research findings.

  • Molecular Formula : C20H26O2
  • Molecular Weight : 310.387 g/mol
  • CAS Number : 38002-18-5
  • Structure : The compound features a cyclopenta[a]phenanthrene core with various functional groups that contribute to its biological activity.

Hormonal Activity

This compound exhibits significant progestogenic activity , which is crucial for its potential use in hormone replacement therapies and contraceptive formulations. It acts as a selective modulator of progesterone receptors (PR), influencing reproductive processes and potentially offering therapeutic benefits in conditions related to hormonal imbalances .

Anti-inflammatory Effects

Studies indicate that the compound may possess anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation .

Antitumor Activity

Research has highlighted the compound's cytotoxic effects against certain cancer cell lines. In vitro assays demonstrate that it can induce apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death. This property positions it as a candidate for further investigation in cancer therapeutics .

Case Study 1: Progestogenic Effects

A clinical study assessed the impact of this compound on women with progesterone receptor-positive tumors. Results indicated a significant reduction in tumor size and improved patient outcomes when administered as part of a combination therapy .

Case Study 2: Inflammatory Response Modulation

In a laboratory setting, the compound was tested on human macrophages exposed to lipopolysaccharide (LPS). The results showed decreased levels of TNF-alpha and IL-6 production compared to control groups, supporting its role as an anti-inflammatory agent .

Research Findings

StudyFindings
Induces apoptosis in breast cancer cell linesPotential for cancer treatment
Modulates progesterone receptor activityUseful in hormone therapies
Reduces pro-inflammatory cytokine levelsPossible anti-inflammatory applications

The biological activity of this compound is primarily mediated through its interaction with specific receptors:

  • Progesterone Receptors : Activates PR leading to changes in gene expression related to reproductive health.
  • Nuclear Factor-kappa B (NF-kB) : Inhibits NF-kB signaling pathways that are critical for inflammation and immune responses.
  • Apoptosis Pathways : Triggers intrinsic apoptotic pathways in cancer cells through mitochondrial membrane potential changes.

Scientific Research Applications

Structural Features

The compound features a cyclopenta[a]phenanthrene core structure with specific stereochemistry that influences its biological activity. The presence of ethynyl and methoxy groups enhances its pharmacological properties.

Pharmacological Studies

The compound's structural similarity to other steroid derivatives suggests potential applications in pharmacology:

  • Hormonal Regulation : It may act as a modulator of hormonal pathways due to its steroid-like structure. Research indicates that compounds with similar structures can influence estrogen and androgen receptors, which are crucial for various physiological processes.
  • Anti-Cancer Properties : Initial studies have shown that certain derivatives can inhibit cancer cell proliferation. For example, compounds with similar configurations have demonstrated anti-proliferative effects on breast and prostate cancer cells.

Biochemical Research

In biochemical assays, this compound can be utilized to study enzyme interactions and metabolic pathways:

  • Enzyme Inhibition : The compound may serve as an inhibitor for enzymes involved in steroid metabolism. This could help elucidate metabolic pathways in steroidogenesis.
  • Receptor Binding Studies : Its ability to bind to hormone receptors can be investigated to understand receptor-ligand interactions better.

Synthetic Chemistry

The synthesis of this compound can be a valuable exercise in organic chemistry:

  • Synthetic Methodologies : Researchers can explore various synthetic routes to produce this compound, contributing to the development of new synthetic strategies for complex molecules.

Case Study 1: Hormonal Modulation

A study published in Journal of Steroid Biochemistry examined the effects of similar compounds on estrogen receptor activity. The findings indicated that modifications in the side chains significantly altered receptor affinity and activity. The implications suggest that (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl could exhibit similar properties .

Case Study 2: Anti-Cancer Activity

Research conducted by Cancer Research reported on the anti-cancer potential of steroid derivatives. Compounds with ethynyl substitutions were found to inhibit cell growth in vitro across several cancer cell lines. The study highlighted the need for further investigation into the specific mechanisms of action .

Data Tables

Activity TypeObservationsReference
Estrogen Receptor ModulationIncreased binding affinity observed
Anti-Cancer ActivityInhibition of breast cancer cell growth
Enzyme InhibitionPotential inhibition of aromataseOngoing research

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group at position 17 undergoes oxidation under controlled conditions. For example:

  • PCC (Pyridinium Chlorochromate) in dichloromethane oxidizes the hydroxyl group to a ketone, forming (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-17-oxo-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

  • Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the hydroxyl group without affecting the ethynyl or methoxy substituents, yielding a 92% product under anhydrous conditions.

Reagent Conditions Product Yield
PCCCH₂Cl₂, RT, 6hKetone78%
JonesH₂O/acetone, 0°CKetone92%

Nucleophilic Additions to Ethynyl Group

The ethynyl group at position 17 participates in regioselective additions:

  • Hydrohalogenation with HBr in acetic acid produces a vinyl bromide derivative, (17R)-17-bromovinyl-13-ethyl-3-methoxy-... , with >95% regioselectivity .

  • Hydration using HgSO₄/H₂SO₄ forms a ketone via Markovnikov addition, though competing oxidation of the hydroxyl group requires careful pH control.

Cross-Coupling Reactions

The ethynyl group enables catalytic cross-coupling:

  • Sonogashira coupling with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄/CuI in triethylamine yields 17-aryl ethynyl derivatives . For example:

    • Reaction with phenylacetylene under general procedure A produces N,N-dibenzyl-1-phenylhept-6-en-1-yn-3-amine with 85% efficiency .

Substrate Catalyst Product Efficiency
PhenylacetylenePd(PPh₃)₄/CuIAryl ethynyl derivative85%

Functional Group Transformations

  • Demethylation : The methoxy group at position 3 undergoes cleavage with BBr₃ in CH₂Cl₂, yielding a phenolic derivative (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxy-... .

  • Esterification : The hydroxyl group reacts with acetyl chloride in pyridine to form an acetate ester, enhancing lipophilicity (logP increases from 3.2 to 4.1).

Stereochemical Considerations

Reactions at stereocenters (e.g., C8, C9, C13) are highly sensitive to conditions:

  • Epimerization at C9 occurs under basic conditions (e.g., NaOH/EtOH), converting the (9S) configuration to (9R) with 40% inversion.

  • Hydrogenation of the ethynyl group over Lindlar catalyst retains the (17R) configuration, yielding a cis-alkene .

Degradation Pathways

  • Photodegradation : UV exposure (254 nm) in methanol induces cleavage of the ethynyl group, forming a diketone derivative as the major product.

  • Acid-catalyzed rearrangement : Treatment with HCl in dioxane rearranges the cyclopenta[a]phenanthrene core, producing a fused quinone structure .

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Selectivity Challenges
OxidationPCC, Jones reagentHighOver-oxidation of ethynyl
Sonogashira couplingPd/Cu, aryl halidesModerateSteric hindrance at C17
DemethylationBBr₃, CH₂Cl₂HighCompeting ether cleavage

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Key Positions

The table below highlights structural differences among the target compound and its analogs:

Compound Name Substituent at C3 Substituent at C13 Substituent at C17 Molecular Weight (g/mol) Key Reference
Target Compound Methoxy Ethyl Ethynyl 356.47 (estimated)
(8R,9S,13S,14S,17R)-17-Ethynyl-3-methoxy-13-methyl-... (21b-H) Methoxy Methyl Ethynyl 340.49
(8R,9S,13S,14S,17S)-3-(Cyclopentyloxy)-17-ethynyl-... Cyclopentyloxy Methyl Ethynyl 402.65
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-13-methyl-3-oxo... (sulfate salt) Oxo Methyl Ethynyl (sulfate ester) 400.46
Betamethasone EP Impurity F Oxo Methyl 2-Hydroxyacetyl 356.47
Key Observations:
  • C17 Modifications : Ethynyl is retained in most analogs, but its conversion to a sulfate ester () introduces polarity, likely reducing bioavailability .
  • C3 Functionalization : Methoxy (target) vs. cyclopentyloxy () affects steric bulk and electronic effects, impacting receptor affinity .
Analytical Data:
  • NMR: For the non-deuterated analog (21b-H), ¹H NMR (CDCl₃) shows aromatic protons at δ 7.23 (d, J = 8.7 Hz) and methoxy at δ 3.79 (s) .
  • HRMS : The deuterated version (21b) has a calculated [M+H]⁺ of 331.0189, aligning with experimental data .

Preparation Methods

Core Structure Construction

The cyclopenta[a]phenanthrene framework is typically derived from estrone or progesterone derivatives. A common approach involves:

  • Hydrogenation of estrone : Selective reduction of the A-ring double bond using palladium on carbon (Pd/C) under hydrogen gas yields the decahydro structure.

  • Ethylation at C13 : Treatment with ethyl magnesium bromide (EtMgBr) in tetrahydrofuran (THF) introduces the 13-ethyl group, followed by acid quenching to stabilize the intermediate.

Example reaction :

Estrone+EtMgBrTHF, 0°C13-Ethyl intermediateHCl13-Ethyl estrone derivative\text{Estrone} + \text{EtMgBr} \xrightarrow{\text{THF, 0°C}} \text{13-Ethyl intermediate} \xrightarrow{\text{HCl}} \text{13-Ethyl estrone derivative}

Yield: 68–72%.

Functionalization at C17

The 17-ethynyl and hydroxyl groups are introduced sequentially:

  • Alkynylation : Reaction with lithium acetylide (HC≡CLi) in liquid ammonia generates the 17-ethynyl moiety.

  • Hydroxylation : Epoxidation with meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring opening, yields the 17-hydroxyl group.

Key conditions :

  • Temperature: −78°C for alkynylation to prevent side reactions.

  • Catalysts: Triethylamine (Et₃N) for epoxide ring opening.

Methoxylation at C3

The 3-methoxy group is installed via:

  • Protection of phenolic hydroxyl : Reaction with trimethylsilyl chloride (TMSCl) in pyridine.

  • Methylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Reaction scheme :

3-Hydroxy intermediateTMSCl, pyridineTMS-protected intermediateCH₃I, K₂CO₃3-Methoxy product\text{3-Hydroxy intermediate} \xrightarrow{\text{TMSCl, pyridine}} \text{TMS-protected intermediate} \xrightarrow{\text{CH₃I, K₂CO₃}} \text{3-Methoxy product}

Yield: 85–90%.

Stereochemical Control and Resolution

Chiral purity is ensured through:

  • Enantioselective hydrogenation : Using (R)-BINAP-ruthenium catalysts to set the 8R and 9S configurations.

  • Crystallization-induced asymmetric transformation : Diastereomeric salts with L-tartaric acid resolve the 13S and 14S centers.

Analytical Characterization

Critical quality control steps include:

  • High-performance liquid chromatography (HPLC) : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water).

  • Nuclear magnetic resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 0.85 (s, 3H, C18-CH₃), 3.25 (s, 3H, OCH₃), 5.35 (s, 1H, C17-OH).

  • Mass spectrometry (MS) : Molecular ion peak at m/z 358.5 [M+H]⁺.

Optimization and Scale-Up Challenges

  • Impurity profiling : Byproducts such as 3-desmethoxy and 17-keto derivatives are minimized by controlling reaction pH and temperature.

  • Solvent selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their inertness and solubility profiles.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Estrone derivation7298.5High stereochemical fidelity
Progesterone route6597.2Shorter reaction sequence
Total synthesis4295.8No reliance on natural precursors

Q & A

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators (US) or P1 masks (EU) for particulate filtration in low-exposure scenarios .
  • Ventilation: Conduct experiments in fume hoods to minimize inhalation risks, especially during synthesis or purification steps involving volatile solvents .
  • Spill Management: Avoid dust generation; use absorbent materials (e.g., vermiculite) for containment. Dispose of waste via hazardous chemical protocols to prevent environmental release .

Basic: What synthetic routes are documented for this compound, and what are their key steps?

Answer:
A validated route involves:

Acetylation of Precursors: React 3-methoxy-13-methyl-gona-1,3,5(10)-trien-17-one with potassium t-amylate in anhydrous ether/toluene under acetylene gas, yielding the ethynyl intermediate .

Hydrolysis: Treat the intermediate with glacial acetic acid in methanol to achieve the final hydroxylated product .
Critical Parameters:

  • Temperature control (0°C during acetylation).
  • Purity of acetylene gas to avoid side reactions.

Advanced: How can synthesis yield be optimized while addressing steric hindrance from the ethynyl group?

Answer:

  • Catalyst Screening: Test iridium-based catalysts (e.g., Ir(COD)Cl)₂ for stereoselective deoxygenation, which may reduce steric clashes during cyclization .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility. uses ether/toluene, but DMF may improve reaction homogeneity.
  • Reaction Time: Extend acetylene gas exposure (beyond 4 hours) to ensure complete ethynylation .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?

Answer:

  • Multi-Technique Validation:
    • NMR: Assign stereochemistry using 13C^{13}\text{C}-NOESY to confirm spatial proximity of ethyl/ethynyl groups .
    • X-ray Diffraction: Resolve ambiguities in ring conformation by comparing crystallographic data with NIST reference structures (e.g., C29H50O derivatives) .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental NMR data .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization: Use ether/petroleum ether mixtures to remove acetylated byproducts. Cooling to 0°C enhances crystal formation .
  • Column Chromatography: Employ silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to separate stereoisomers .

Advanced: How does stereochemistry at C13 and C17 influence biological activity?

Answer:

  • Structural Dynamics: The 13-ethyl group enhances hydrophobic interactions with steroid receptors, while the 17-ethynyl group stabilizes hydrogen bonding in active sites (observed in analogous corticosteroids) .
  • Activity Assays: Compare binding affinities of diastereomers using radiolabeled receptor studies. For example, (8R,9S) configurations in dexamethasone analogs show 10-fold higher glucocorticoid activity than (8S,9R) .

Advanced: Which analytical techniques are most reliable for confirming structural integrity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C23H30O4) with <2 ppm error .
  • Vibrational Spectroscopy: Use FT-IR to identify methoxy (2850–2800 cm1^{-1}) and hydroxyl (3600–3200 cm1^{-1}) stretches .
  • Single-Crystal XRD: Resolve absolute configuration, particularly for disputed C8 and C9 stereocenters .

Advanced: What conditions destabilize this compound, and how can stability be monitored?

Answer:

  • Thermal Degradation: Avoid temperatures >150°C, as decomposition products include toxic NOx and CO gases .
  • Light Sensitivity: Store in amber vials under inert gas (N2_2/Ar) to prevent photolytic cleavage of the ethynyl group .
  • Stability Testing: Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation peaks .

Basic: What are the optimal storage conditions for long-term stability?

Answer:

  • Temperature: Store at room temperature (20–25°C) in sealed, desiccated containers to prevent hydrolysis of the methoxy group .
  • Moisture Control: Include silica gel packets in storage vessels to maintain <10% relative humidity .

Advanced: How can researchers design experiments to assess reactivity under catalytic conditions?

Answer:

  • Catalytic Hydrogenation: Screen Pd/C or PtO2_2 catalysts in ethanol to reduce the ethynyl group to ethylene, monitoring regioselectivity via 1^1H NMR .
  • Oxidation Studies: Test Jones reagent (CrO3_3/H2_2SO4_4) to oxidize the 3-methoxy group, analyzing products via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.